molecular formula C8H6F2O2 B066937 4,5-Difluoro-2-methylbenzoic acid CAS No. 183237-86-7

4,5-Difluoro-2-methylbenzoic acid

Cat. No.: B066937
CAS No.: 183237-86-7
M. Wt: 172.13 g/mol
InChI Key: LDMHYYGJZWDBQL-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 4th and 5th positions, and a methyl group is substituted at the 2nd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzoic acid. The process typically includes the following steps:

    Nitration: 2-Methylbenzoic acid is nitrated to form 4,5-dinitro-2-methylbenzoic acid.

    Reduction: The nitro groups are reduced to amino groups, resulting in 4,5-diamino-2-methylbenzoic acid.

    Diazotization and Fluorination: The amino groups are diazotized and subsequently replaced with fluorine atoms using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced fluorination techniques and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Reduction: 4,5-Difluoro-2-methylbenzyl alcohol or 4,5-Difluoro-2-methylbenzaldehyde.

    Oxidation: 4,5-Difluoro-2-carboxybenzoic acid.

Scientific Research Applications

4,5-Difluoro-2-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylbenzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methylbenzoic acid
  • 4,5-Dibromo-2-methylbenzoic acid
  • 4,5-Difluoro-2-nitrobenzoic acid

Uniqueness

4,5-Difluoro-2-methylbenzoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it particularly useful in pharmaceuticals and material science.

Properties

IUPAC Name

4,5-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMHYYGJZWDBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590865
Record name 4,5-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183237-86-7
Record name 4,5-Difluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183237-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50590865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-methylbenzoic acid
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